molecular formula C17H21NO3S2 B2528144 N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396883-59-2

N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2528144
CAS No.: 1396883-59-2
M. Wt: 351.48
InChI Key: QMIGRIRLKITVMZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group, a methyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, would be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiophene ring and other substituents contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-methoxy-5-methylbenzenesulfonamide: Lacks the thiophene ring, resulting in different electronic properties and biological activity.

    N-cyclopropyl-2-methoxybenzenesulfonamide: Lacks both the methyl and thiophene groups, leading to reduced complexity and potentially different applications.

    N-cyclopropyl-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide: Replaces the thiophene ring with a phenyl ring, altering its chemical reactivity and biological interactions.

Uniqueness

N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-cyclopropyl-2-methoxy-5-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-13-5-8-16(21-2)17(12-13)23(19,20)18(14-6-7-14)10-9-15-4-3-11-22-15/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIGRIRLKITVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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